
1-Propylpiperidin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propylpiperidin-2-ol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. It is structurally similar to 1-Propyl-2-piperidinone and is used in various chemical syntheses. The compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Métodos De Preparación
1-Propylpiperidin-2-ol can be synthesized through several methods. One common synthetic route involves the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization . Another method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . Industrial production methods often utilize these efficient and cost-effective synthetic routes to produce the compound in large quantities.
Análisis De Reacciones Químicas
1-Propylpiperidin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
1-Propylpiperidin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a growth stimulator in plants.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic properties, such as anticancer activities.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-Propylpiperidin-2-ol involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to regulate crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, and PI3k/Aκt . These interactions lead to the inhibition of cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Comparación Con Compuestos Similares
1-Propylpiperidin-2-ol is structurally similar to 1-Propyl-2-piperidinone, which is used in the synthesis of preclamol. Other similar compounds include:
2-Piperidinone: Another piperidine derivative used in various chemical syntheses.
Piperidine: A basic structure for many pharmaceuticals and organic compounds
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
1-propylpiperidin-2-ol |
InChI |
InChI=1S/C8H17NO/c1-2-6-9-7-4-3-5-8(9)10/h8,10H,2-7H2,1H3 |
Clave InChI |
XSZSPMCLAJBIMR-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


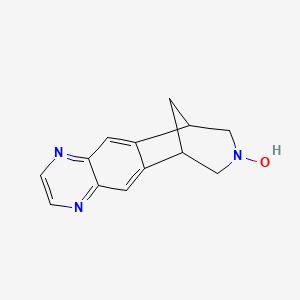
![[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride](/img/structure/B13843518.png)
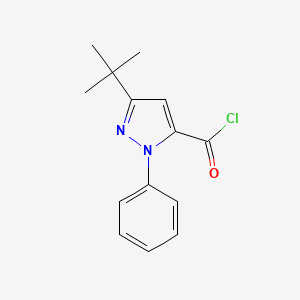
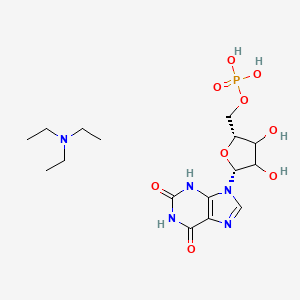
![[R,S]-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 11-methyl-11-(2-hydroxy-2-methyl) Propylamide Methyl Ester](/img/structure/B13843535.png)
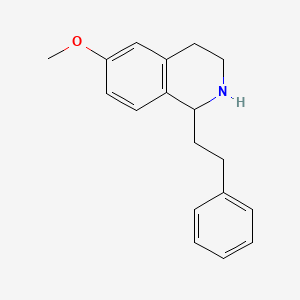
![Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B13843546.png)
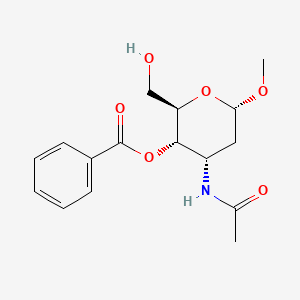
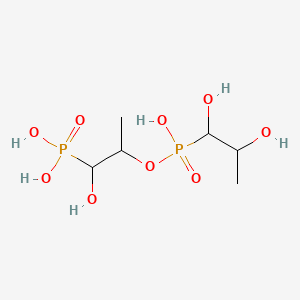
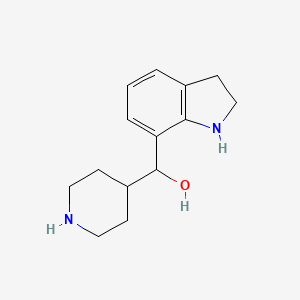
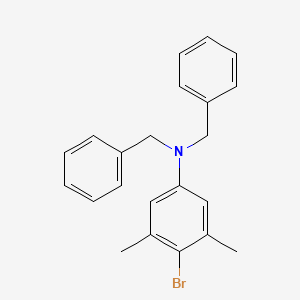
![methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)


